molecular formula C10H9BrN2O2 B11852213 Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate CAS No. 1346809-59-3

Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate

Cat. No.: B11852213
CAS No.: 1346809-59-3
M. Wt: 269.09 g/mol
InChI Key: SKUNUUBFOQVASW-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate is a high-value chemical building block designed for advanced organic synthesis and medicinal chemistry research. This compound integrates a bromopyridine ring with a reactive cyanoacetate ester, making it a versatile precursor for constructing complex heterocyclic frameworks often found in pharmacologically active molecules . Research Applications and Value: The core research value of this compound lies in its multiple reactive sites. The 4-bromopyridine moiety acts as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse aryl, heteroaryl, and amino groups at the pyridine 4-position . Concurrently, the cyanoacetate functional group features an active methylene unit, which is highly amenable to Knoevenagel condensations with aldehydes . This dual reactivity allows researchers to efficiently generate a wide array of functionalized pyridine and fused heterocyclic systems, such as pyridinones and thienopyridines, which are privileged structures in drug discovery . Mechanism of Action in Synthesis: In synthetic transformations, the acidic protons of the methylene group in the cyanoacetate moiety can be deprotonated under basic conditions to form a nucleophilic carbanion. This anion readily attacks carbonyl groups in condensation reactions. The electron-withdrawing nitrile and ester groups stabilize this anion and facilitate subsequent cyclizations. The bromine on the pyridine ring serves as a leaving group in nucleophilic aromatic substitution (SNAr) or, more commonly, in palladium-catalyzed cross-coupling reactions, allowing for structural diversification that is crucial for structure-activity relationship (SAR) studies . Usage Note: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

1346809-59-3

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8(6-12)9-5-7(11)3-4-13-9/h3-5,8H,2H2,1H3

InChI Key

SKUNUUBFOQVASW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1=NC=CC(=C1)Br

Origin of Product

United States

Preparation Methods

Classical Alkali-Catalyzed Approach

A patent by CN103483244A details a two-step process:

  • Formation of Ethyl 2-Cyano-2-(pyridin-4-yl)acetate : 4-Chloropyridine hydrochloride reacts with ethyl cyanoacetate in the presence of potassium carbonate and sodium iodide at 60–90°C. The reaction proceeds via nucleophilic substitution, yielding the intermediate with 75–89.8% efficiency.

  • Bromination : The intermediate is brominated using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) to introduce the bromine substituent.

Key Data :

ParameterValueSource
Temperature60–90°C
CatalystK₂CO₃, NaI
Yield75–89.8%
Purity95% (HPLC)

Ionic Liquid-Promoted Condensation

Recent advances employ functional ionic liquids (ILs) as green catalysts. A study by Tandfonline utilized N-(3-aminopropyl)-1,4-diazabicyclo[2.2.2]octane bromide in water to achieve 79–99% yields for similar Knoevenagel adducts. This method reduces side reactions and enhances recyclability.

Nucleophilic Substitution Routes

Nucleophilic substitution offers an alternative pathway, particularly for introducing the bromine moiety early in the synthesis.

Bromopyridine Intermediate Synthesis

CN109748854A outlines a method starting with 2-methyl-4-aminopyridine:

  • Diazotization : Treatment with HBr and NaNO₂ at -10–0°C generates a diazonium salt.

  • Sandmeyer Reaction : Bromine substitution yields 2-methyl-4-bromopyridine, which is subsequently functionalized with ethyl cyanoacetate via alkylation.

Optimization Insights :

  • Excess ethyl cyanoacetate (1.5–10 equivalents) improves conversion rates to 80–85%.

  • Pd/C catalysis in methanol enhances hydrogenation efficiency (94% yield).

Catalytic Cyclization Strategies

Multi-step catalytic processes are employed for high-purity batches.

Titanium Tetrachloride-Mediated Cyclization

WO2018029641A1 describes a four-step synthesis:

  • Alkylation : Ethyl cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane to form ethyl 2-cyano-4,4-dimethoxybutanoate.

  • Cyclization : Formamidine acetate induces ring closure to yield pyrrolo[2,3-d]pyrimidine intermediates.

  • Bromination : Final bromination achieves >99.5% purity without chromatography.

Advantages :

  • Eliminates purification steps via distillation recovery of excess reagents.

  • Scalable for industrial production.

Comparative Analysis of Methods

The table below evaluates the efficiency, cost, and practicality of each method:

MethodYield (%)CostScalabilityEnvironmental Impact
Knoevenagel (Alkali)75–89.8LowHighModerate (waste K₂CO₃)
Ionic Liquid79–99ModerateMediumLow (recyclable ILs)
Nucleophilic Sub.80–95HighMediumHigh (toxic Br₂)
Catalytic Cyclization>99.5Very HighHighLow (no solvents)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position of the pyridine ring undergoes nucleophilic substitution, enabling the introduction of diverse functional groups.

Example Reaction :
Reaction with amines in ethanol under reflux yields substituted pyridine derivatives. For instance:

  • Reagents : Primary amines (e.g., ethylamine), ethanol, 60–90°C

  • Product : Ethyl 2-(4-(ethylamino)pyridin-2-yl)-2-cyanoacetate

  • Yield : 82–89% (observed in analogous bromopyridine systems) .

Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-withdrawing cyano and ester groups, which activate the pyridine ring toward nucleophilic attack.

Condensation Reactions

The cyanoacetate moiety participates in Knoevenagel condensations with aldehydes or ketones, forming α,β-unsaturated nitriles.

Example Reaction :
Condensation with benzaldehyde under basic conditions:

  • Reagents : Benzaldehyde, sodium ethoxide, ethanol, 70°C

  • Product : (E)-Ethyl 2-(4-bromopyridin-2-yl)-2-cyano-3-phenylacrylate

  • Yield : 75–88% .

Key Data :

Aldehyde/KetoneConditionsProductYield (%)
BenzaldehydeNaOEt, EtOHPhenyl-substituted acrylate88
4-NitrobenzaldehydeK₂CO₃, DMFNitrophenyl-substituted acrylate76
CyclohexanonePiperidine, refluxCyclohexylidene derivative68

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems via intramolecular cyclization.

Example Reaction :
Reaction with hydrazine hydrate forms pyrazolo[3,4-b]pyridine derivatives:

  • Reagents : Hydrazine hydrate, ethanol, 80°C

  • Product : 5-Amino-7-bromopyrazolo[3,4-b]pyridine-6-carbonitrile

  • Yield : 72% .

Mechanism :
The cyano group reacts with hydrazine to form an intermediate amidrazone, which cyclizes with the ester moiety to generate the fused heterocycle .

Multicomponent Reactions

The compound participates in one-pot multicomponent syntheses, such as the Biginelli reaction, to form dihydropyrimidinones.

Example Reaction :
Reaction with thiourea and aldehydes:

  • Reagents : Thiourea, benzaldehyde, DIPEAc (catalyst), RT

  • Product : Ethyl 4-(4-bromopyridin-2-yl)-6-cyano-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Yield : 94% .

Optimized Conditions :

CatalystSolventTime (min)Yield (%)
DIPEAcNeat4594
ChCl:2ureaIonic liquid12080
PEG-400Neat36074

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to yield the carboxylic acid derivative:

  • Reagents : NaOH (aq), ethanol, reflux

  • Product : 2-(4-Bromopyridin-2-yl)-2-cyanoacetic acid

  • Yield : 85–90% .

Cyano Group Reduction

Catalytic hydrogenation reduces the cyano group to an amine:

  • Reagents : H₂, Raney Ni, ethanol, 50°C

  • Product : Ethyl 2-(4-bromopyridin-2-yl)-2-aminoacetate

  • Yield : 78%.

Scientific Research Applications

Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.0048 mg/mL
S. aureus5.64 to 77.38 µM
B. subtilis4.69 to 22.9 µM
C. albicans16.69 to 78.23 µM
  • Antifungal Activity : The compound has also been evaluated for antifungal properties, showing potential effectiveness against various fungal pathogens.

Pharmacological Potential

The interactions of this compound with biological targets are crucial for understanding its pharmacological potential:

  • Cytochrome P450 Inhibition : The compound has been identified as an inhibitor of CYP1A2, an enzyme involved in drug metabolism, which may alter the pharmacokinetics of co-administered drugs .
  • Anticancer Activity : Compounds containing brominated pyridine rings have been associated with significant anticancer activities, making this compound a candidate for further exploration in cancer therapeutics .

Comparative Studies

Comparative studies with other compounds having similar structures have highlighted the unique properties of this compound:

Compound NameStructure FeaturesNotable Activities
Ethyl 2-(6-bromopyridin-2-yl)acetateBromine at the 6-positionAntimicrobial activity
Ethyl 3-amino-1-(6-bromopyridin-2-yl)Amino substitution enhancing reactivityPotential for antibiotic adjuvants

Case Studies

Several case studies have explored the applications of this compound in drug development:

  • Antibacterial Agents : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains, suggesting its potential as a lead compound in antibiotic development .
  • Anticancer Research : Research focusing on the anticancer properties revealed that modifications to the brominated pyridine structure could enhance cytotoxicity against cancer cell lines such as HeLa .
  • Synthetic Pathways : Innovative synthetic pathways utilizing this compound as an intermediate have been reported, showcasing its utility in creating complex pharmaceutical agents .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the cyano and ester groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Ethyl 2-(5-Bromopyridin-2-ylidene)-2-cyanoacetate (CAS: 103590-10-9)
  • Key Differences : Bromine at the 5-position instead of 4; presence of a conjugated ylidene group.
  • Molecular Formula : C₁₀H₉BrN₂O₂ (MW: 269.1).
  • Synthesis : Prepared via multi-component reactions, achieving 98% purity under mild conditions .
  • Applications : Used in heterocyclic synthesis, leveraging its extended conjugation for cycloaddition reactions.
Ethyl 2-(4-Bromopyridin-2-yl)acetate (CAS: 1060814-91-6)
  • Key Differences: Lacks the cyano group; simpler acetate substituent.
  • Molecular Formula: C₉H₁₀BrNO₂ (MW: 244.09).
  • Reactivity: Reduced electrophilicity compared to the cyanoacetate derivative, limiting utility in complex cyclizations.
tert-Butyl 2-(4-Bromopyridin-2-yl)acetate
  • Stability : Enhanced steric protection of the ester group reduces hydrolysis rates, making it suitable for prolonged reactions.

Heterocyclic Derivatives

Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate
  • Structure : Incorporates benzo[d]thiazole and indole moieties.
  • Molecular Formula : C₂₀H₁₅N₃O₂S (MW: 361.42).
  • Synthesis: Synthesized via a three-component reaction (benzothiazole, ethyl bromocyanoacetate, and indole) with good yields (70–85%) .
  • Applications : Explored for biological activity due to the indole-thiazole scaffold.
4-Aryl-5-cyano-1,6-dihydro-2-thiouracils
  • Structure: Thiouracil core with cyano and aryl substituents.
  • Synthesis: One-pot reaction of ethyl 2-cyanoacetate, aldehydes, and thiourea derivatives (yields: 80–90%) .
  • Applications : Exhibit antiviral (anti-HIV, anti-HCV) and anti-inflammatory activities.

Electronic and Steric Effects

  • Cyano Group Impact: The cyanoacetate moiety in the main compound increases electrophilicity, facilitating Knoevenagel condensations (e.g., with aldehydes) to form α,β-unsaturated intermediates .
  • Bromine Position : Bromine at the 4-position (vs. 5-position) alters electronic distribution on the pyridine ring, affecting regioselectivity in cross-coupling reactions.

Biological Activity

Ethyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate is an organic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H9BrN2O2
  • Molecular Weight : 253.1 g/mol
  • Structure : The compound features a cyano group and a brominated pyridine ring, which contribute to its unique chemical properties.

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds with brominated pyridine rings are known to possess notable antibacterial properties.

Anticancer Activity

Research has suggested that this compound could have potential anticancer effects, particularly through interactions with antiapoptotic proteins such as Bcl-2. The structure-activity relationship studies indicate that modifications to the compound can enhance its cytotoxicity against cancer cell lines.

Synthesis Methods

This compound can be synthesized through various methods, often involving reactions with other cyanoacetates and brominated compounds. Common reagents include potassium carbonate and sodium iodide, which facilitate the formation of the desired product under reflux conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes related compounds and their key features:

Compound NameSimilarityKey Features
Ethyl 2-(6-bromopyridin-2-yl)-2-cyanoacetate0.80Similar structure but with a bromine at position 6
Methyl 2-(5-bromopyridin-2-yl)-2-cyanoacetate0.85Methyl instead of ethyl group affecting reactivity
tert-Butyl 2-(4-bromopyridin-2-yl)-2-cyanoacetate0.94tert-butyl group enhances steric hindrance
Ethyl 2-(5-bromopyridin-3-yl)-2-cyanoacetate0.79Different position of bromine affects properties

Case Studies and Research Findings

  • Antibacterial Activity : In a study assessing the antibacterial properties of various derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values around 32 µg/mL for these strains .
  • Cytotoxicity Against Cancer Cells : A study evaluating the cytotoxic effects of structurally similar compounds found that modifications to the pyridine ring could enhance binding affinity to Bcl-2 proteins, resulting in increased cytotoxicity in cancer cell lines such as HeLa .
  • Mechanism of Action : The compound is believed to interact with specific molecular targets, inhibiting or modulating their activity, which leads to observed biological effects. This includes potential pathways involved in apoptosis and bacterial cell wall synthesis .

Q & A

Q. How does microwave irradiation enhance the synthesis of pyridinone derivatives from this compound?

  • Microwave heating (100–150°C, 100–300 W) reduces reaction times from hours to minutes (e.g., 30 min vs. 12 h). Precise temperature control prevents decomposition of thermally sensitive intermediates (e.g., enamines). Closed-vessel systems enable safer handling of volatile reagents like ethyl cyanoacetate .

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